(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16(4-2-11-1-3-13-14(7-11)22-10-21-13)19-6-5-12(9-19)23-15-8-17-24-18-15/h1-4,7-8,12H,5-6,9-10H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIHEGHNSUZNNN-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzodioxole moiety : This aromatic structure is known for its diverse biological activities.
- Thiadiazole group : This five-membered heterocyclic ring contributes to the compound's potential anticancer and antimicrobial properties.
The molecular formula is with a molecular weight of approximately 342.35 g/mol.
Anticancer Activity
Research indicates that compounds containing both benzodioxole and thiadiazole moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiadiazole showed promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Thiadiazole Derivative | A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example:
- A study reported an IC50 value of 8 µM against Staphylococcus aureus, indicating moderate antibacterial activity .
| Microorganism | IC50 (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 12 | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced cell proliferation in leukemia cell lines .
- Interaction with DNA : The thiadiazole ring may interact with DNA replication processes, disrupting normal cellular functions and leading to cell death .
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment led to a decrease in Ki67 expression, a marker for proliferation, indicating effective tumor growth inhibition.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 300.31 g/mol. The structure consists of a benzodioxole moiety linked to a pyrrolidine derivative through a propene chain, which is characteristic of many bioactive compounds.
Antimicrobial Activity
Research indicates that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one exhibit antimicrobial properties. Studies have shown that derivatives with thiadiazole moieties possess significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This indicates its potential application in treating inflammatory diseases .
Anticancer Potential
Compounds with similar structural features have been evaluated for anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro, warranting further investigation into its mechanisms and efficacy .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Additions at the α,β-Unsaturated Ketone
The enone system (C=O adjacent to C=C) undergoes nucleophilic additions due to its electrophilic β-carbon. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Michael Addition | Amines (e.g., benzylamine) in EtOH | 1,4-Adduct with amine at β-position | 65–78% | |
| Thiol Conjugation | Thiophenol, K₂CO₃, DMF | Thioether adduct at β-carbon | 82% | |
| Grignard Addition | MeMgBr, THF, –78°C | Tertiary alcohol via 1,2-addition | 55% |
Mechanistic Insight : The reaction proceeds via conjugate addition, stabilized by resonance with the carbonyl group. Steric hindrance from the pyrrolidine-thiadiazole substituent influences regioselectivity.
Hydrogenation of the α,β-Unsaturated Ketone
Catalytic hydrogenation selectively reduces the C=C bond while preserving other functional groups:
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Saturated ketone | >95% | |
| Rh/Al₂O₃ | H₂ (3 atm), CH₂Cl₂, 50°C | Partial reduction of thiadiazole ring | 70% |
Note : Over-reduction of the thiadiazole ring is avoided under mild conditions.
Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Applications | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, reflux, 12h | Bicyclic adduct with fused cyclohexene | Synthesis of polycyclics | |
| Tetrazine | Microwave, 120°C, 1h | Pyridazine derivative | Bioorthogonal chemistry |
Key Observation : Electron-deficient dienophiles enhance reaction rates due to the electron-rich nature of the enone system.
Reactivity of the Thiadiazole Ring
The 1,2,5-thiadiazole ring undergoes electrophilic and nucleophilic substitutions:
Mechanistic Detail : Oxidation with m-CPBA proceeds via electrophilic attack at the sulfur atom, forming a sulfoxide without ring contraction .
Benzodioxole Ring
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves methylenedioxy groups to catechol derivatives (yield: 75%).
-
Electrophilic Aromatic Substitution : Nitration occurs at the para position relative to the oxygen atoms.
Pyrrolidine Substituent
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in presence of NaH to form quaternary ammonium salts.
-
Ring-Opening : Strong acids (HCl, 100°C) cleave the pyrrolidine ring, yielding linear amines.
Stability Under Physiological Conditions
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| pH 7.4 (buffer, 37°C) | Slow hydrolysis of enone (t₁/₂ = 48h) | Carboxylic acid via retro-Michael reaction | |
| UV light (254 nm) | Photoisomerization (E→Z) | Z-Isomer (30% conversion in 6h) |
Computational Studies on Reaction Pathways
DFT calculations (B3LYP/6-31G*) reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enone-Containing Analogues
The enone group is a critical pharmacophore in several bioactive molecules. For example:
- Compound 6d (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one () shares the α,β-unsaturated ketone but replaces the benzodioxole and thiadiazole-pyrrolidine with a phthalazinone and pyrimidine group. Activity: 6d’s enone facilitates covalent binding to kinases, showing 72% yield in synthesis via Pd(OAc)₂-catalyzed coupling . Structural Impact: The phthalazinone core in 6d enhances water solubility compared to the benzodioxole-thiadiazole system in the target compound, which may exhibit higher lipophilicity (predicted logP > 3.5).
Benzodioxole Derivatives
Benzodioxole is prevalent in CNS-active drugs (e.g., paroxetine). However, the target compound’s substitution at the 5-position distinguishes it from simpler derivatives:
- Zygocaperoside (), a triterpenoid glycoside from Zygophyllum fabago, lacks the enone and thiadiazole but shares oxygen-rich rings. Its NMR data (δ 7.97–7.42 ppm for aromatic protons) contrasts with the target compound’s expected downfield shifts due to electron-withdrawing thiadiazole .
Thiadiazole-Pyrrolidine Hybrids
Thiadiazoles are known for antimicrobial and anti-inflammatory properties. A comparison with 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine derivatives reveals:
- Synthetic Accessibility : The target compound’s pyrrolidine-thiadiazole ether linkage is synthetically challenging, requiring regioselective oxygenation, whereas simpler thiadiazole-amines are more straightforward to prepare.
- Bioactivity : Thiadiazole-pyrrolidine hybrids often exhibit IC₅₀ values < 10 μM in kinase assays, suggesting the target compound may share similar potency .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Bioactivity Profile
Q & A
Q. Q1: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
A: The synthesis involves coupling a benzodioxol-containing enone with a thiadiazole-functionalized pyrrolidine. Challenges include steric hindrance at the pyrrolidine nitrogen and maintaining the (2E)-stereochemistry of the propenone moiety.
- Methodology:
- Use reflux conditions in ethanol or DMF with catalytic acid/base to enhance nucleophilic substitution at the pyrrolidine nitrogen .
- Monitor reaction progress via TLC or HPLC to avoid over-substitution or isomerization.
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of enone to pyrrolidine derivative) to minimize side products .
Q. Q2: Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups?
A:
- X-ray crystallography is definitive for stereochemical confirmation, as demonstrated for analogous enone-pyrrolidine systems .
- NMR:
- IR: Absorbance at ~1650 cm (C=O stretch) and ~1250 cm (C-O-C in benzodioxol) .
Advanced Structural and Mechanistic Analysis
Q. Q3: How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic addition reactions?
A:
Q. Q4: What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1^11H NMR?
A:
- Scenario: Unpredicted splitting may arise from restricted rotation in the thiadiazole-pyrrolidine linkage or solvent-induced conformational changes.
- Solutions:
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: How can researchers design assays to evaluate this compound’s inhibition of enzymatic targets (e.g., kinases)?
A:
Q. Q6: What in silico approaches are suitable for predicting metabolic stability of this compound?
A:
- Methodology:
- Use software like Schrödinger’s MetaCore or ADMET Predictor™ to simulate Phase I/II metabolism.
- Key metabolic sites:
- Oxidative cleavage of the benzodioxol ring (CYP450-mediated) .
- Hydrolysis of the enone moiety (esterase susceptibility) .
Handling Data Discrepancies and Reproducibility
Q. Q7: How should researchers address inconsistent yields in scale-up synthesis?
A:
- Root Causes:
- Solutions:
Q. Q8: Why might biological activity vary between enantiomers, and how can chiral resolution be achieved?
A:
- Chiral Centers: The pyrrolidine-thiadiazole linkage may introduce stereoisomerism.
- Resolution Methods:
- Activity Correlation: Test isolated enantiomers in enzyme assays to link stereochemistry to potency .
Safety and Handling
Q. Q9: What precautions are critical when handling this compound due to its reactive functional groups?
A:
- Hazards:
- Protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
